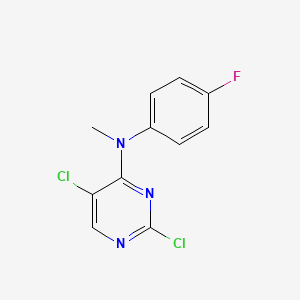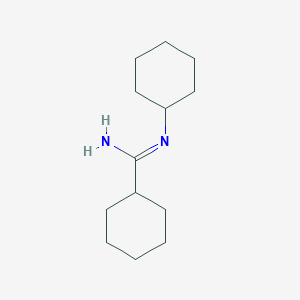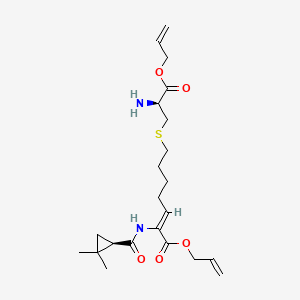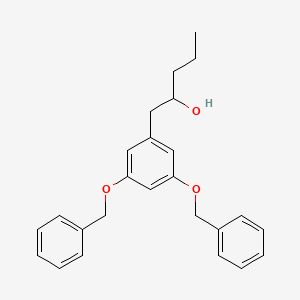
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol is an organic compound with the molecular formula C25H28O3 and a molecular weight of 376.488 g/mol . This compound is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a pentan-2-ol chain. It is commonly used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol typically involves the reaction of 3,5-dibenzyloxybenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Wirkmechanismus
The mechanism of action of 1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance its binding affinity to these targets, leading to various biochemical effects. The pathways involved in its action depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol can be compared with similar compounds such as:
3,5-Dibenzyloxybenzyl alcohol: This compound has a similar structure but lacks the pentan-2-ol chain, which may affect its chemical reactivity and biological activity.
5-Benzyloxy-1-pentanol: This compound has a different substitution pattern, which can lead to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H28O3 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-[3,5-bis(phenylmethoxy)phenyl]pentan-2-ol |
InChI |
InChI=1S/C25H28O3/c1-2-9-23(26)14-22-15-24(27-18-20-10-5-3-6-11-20)17-25(16-22)28-19-21-12-7-4-8-13-21/h3-8,10-13,15-17,23,26H,2,9,14,18-19H2,1H3 |
InChI-Schlüssel |
LTSRHBYFWKQQKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
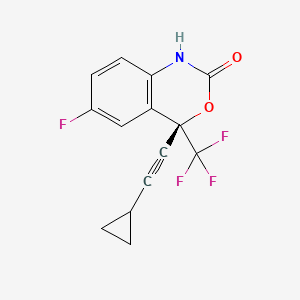
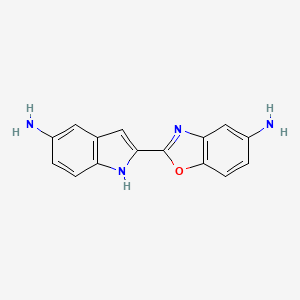
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

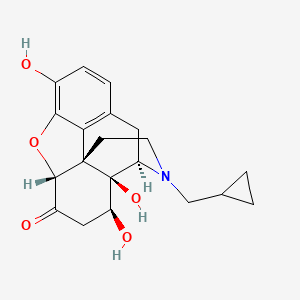
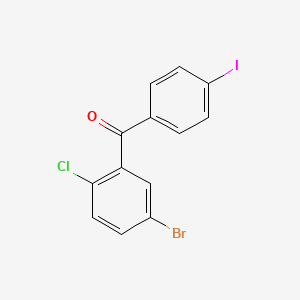
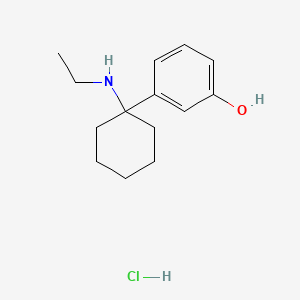
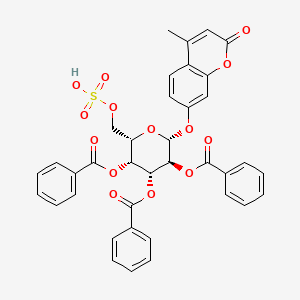
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
